4-Octylanisole
Description
It is structurally characterized by its methoxy (-OCH₃) and octyl (-C₈H₁₇) functional groups, which influence its physicochemical properties, such as hydrophobicity, volatility, and reactivity.
Properties
CAS No. |
3307-19-5 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-methoxy-4-octylbenzene |
InChI |
InChI=1S/C15H24O/c1-3-4-5-6-7-8-9-14-10-12-15(16-2)13-11-14/h10-13H,3-9H2,1-2H3 |
InChI Key |
RGDZNCUQBISCLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-octylanisole with compounds highlighted in the evidence, focusing on functional groups, reactivity, and applications:
Key Findings :
- Reactivity: Unlike 1-octanol (alcohol) and octyltrichlorosilane (silane), this compound’s methoxy group confers stability, making it less prone to hydrolysis or oxidation .
- This compound’s safety profile is likely intermediate but unconfirmed by the evidence.
- Analytical Methods : As per , gas chromatography (GC) and nuclear magnetic resonance (NMR) are standard for identifying octyl-substituted compounds, with NMR critical for distinguishing methoxy vs. hydroxyl groups .
Physicochemical Properties
Hypothetical data based on structural analogs (extrapolated from evidence):
Notes:
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